3-Amino-4-bromopyrazole

Vue d'ensemble

Description

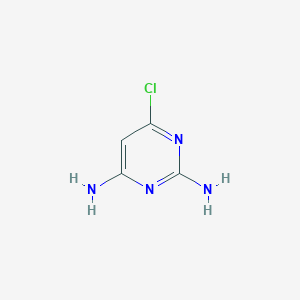

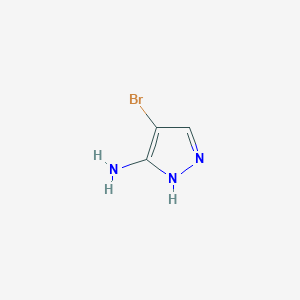

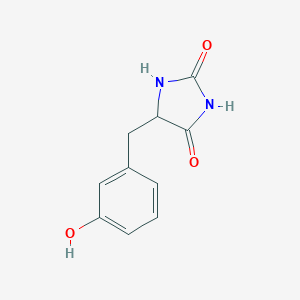

3-Amino-4-bromopyrazole, also known as this compound, is a useful research compound. Its molecular formula is C3H4BrN3 and its molecular weight is 161.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaires synthétiques

Les composés contenant du pyrazole, tels que le 3-amino-4-bromopyrazole, sont des familles influentes de N-hétérocycles en raison de leur applicabilité et de leur polyvalence éprouvées en tant qu'intermédiaires synthétiques . Ils sont utilisés pour préparer des produits chimiques pertinents dans divers domaines, notamment les domaines biologique, physico-chimique, scientifique des matériaux et industriel .

Applications biologiques

Les dérivés du pyrazole, y compris le this compound, possèdent des propriétés biologiques diverses et précieuses . Ils peuvent fournir des ligands utiles pour les récepteurs ou les enzymes, tels que la p38MAPK et différentes kinases, COX et autres . Ils sont également importants pour les infections bactériennes et virales .

Composés anti-inflammatoires

Parmi toutes les séries de composés testés, les 4-amino-5-phénylpyrazoles présentaient une activité anti-inflammatoire appréciable . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux composés anti-inflammatoires.

Composés anticancéreux

Les composés à base d'aminopyrazole ont montré des résultats prometteurs en tant qu'agents anticancéreux . L'approbation récente du Pirtobrutinib, un composé à base d'aminopyrazole, démontre le potentiel de ces composés dans le traitement du cancer .

Applications industrielles

Les composés du pyrazole, y compris le this compound, ont des applications dans divers domaines industriels . Ils sont utilisés en chimie supramoléculaire et polymérique, dans l'industrie alimentaire, comme colorants cosmétiques et comme stabilisateurs UV

Safety and Hazards

Orientations Futures

Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Mécanisme D'action

Target of Action

It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.

Mode of Action

Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function

Biochemical Pathways

If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .

Result of Action

If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .

Propriétés

IUPAC Name |

4-bromo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELYMZVJDKSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167782 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16461-94-2 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?

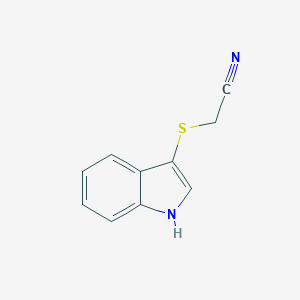

A1: this compound serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where this compound undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)